molecular formula C7H8 B073822 Toluene-d3 CAS No. 1124-18-1

Toluene-d3

Cat. No. B073822
CAS RN: 1124-18-1
M. Wt: 95.16 g/mol
InChI Key: YXFVVABEGXRONW-FIBGUPNXSA-N
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Description

Synthesis Analysis Toluene-d3 is synthesized through specific chemical processes, often involving isotopic exchange or substitution reactions. The precise methods of synthesis are complex and typically conducted in specialized laboratory settings.

Molecular Structure Analysis Toluene-d3 has a molecular structure similar to toluene but with deuterium atoms instead of hydrogen. This substitution impacts various properties of the molecule, including its vibrational modes, as observed in spectroscopic studies.

Chemical Reactions and Properties Toluene-d3 undergoes chemical reactions similar to those of toluene. Its deuterium atoms can influence reaction kinetics and mechanisms. Studies have shown various aspects of its reactivity, particularly in relation to its bond dissociation enthalpies and interaction with other chemical entities.

Physical Properties Analysis The physical properties of Toluene-d3, such as melting point, boiling point, and density, differ slightly from those of toluene due to the presence of deuterium. Spectroscopic techniques like NMR and IR spectroscopy are often used to study these properties.

Chemical Properties Analysis The chemical properties of Toluene-d3, including its reactivity, stability, and interaction with other substances, are influenced by the presence of deuterium. This isotopic substitution can affect the molecule's behavior in chemical reactions and under various experimental conditions.

References

Scientific Research Applications

Probing Dynamics of Excited Toluene

A study by Papadopoulou, Kaziannis, and Kosmidis (2015) investigated the dynamics of Toluene-h8, Toluene-d8, and Toluene-α,α,α-d3 using the VUV pump-IR probe technique. This research highlighted the different relaxation processes and decay times for these isotopologues, providing insight into the relaxation path, potential energy surfaces, and the activation energies required for these processes. The investigation into H- and D-loss channels for Toluene-α,α,α-d3 revealed that the abundance ratio of H/D-loss dissociation reactions decreases as the pump-probe delay time increases, demonstrating the isotopic effects on the dynamics of highly excited toluene molecules (Papadopoulou, Kaziannis, & Kosmidis, 2015).

Catalytic Oxidation and Environmental Applications

Research has focused on the catalytic degradation of volatile organic compounds (VOCs) like toluene, which is crucial for environmental remediation. Al Zallouha et al. (2017) studied the toxicological validation of VOCs catalytic degradation, specifically toluene, using Pd/Al2O3 catalysts. This study validated the efficiency of catalysts in toluene oxidation from a toxicological perspective, indicating the role of such processes in reducing emissions and their by-products efficiently (Al Zallouha et al., 2017).

Activation Mechanisms in Catalytic Reactions

Giraudon et al. (2007) explored the activation process of Pd/LaBO3 (where B = Co, Fe, Mn, Ni) catalysts used for the total oxidation of toluene. The study provided insights into the influence of calcination and reduction on the catalytic activity and highlighted the importance of the structural stability of the perovskite lattice in maintaining palladium dispersion and activity under varying experimental conditions. This research underlines the complexity of activation processes in catalytic reactions involving toluene and its derivatives (Giraudon et al., 2007).

Chemical Kinetics and Mechanism Studies

Kondo et al. (2015) reported on the reaction mechanisms of d3-methoxy species with benzene and cyclohexane over H-ZSM-5 zeolites, directly observing the formation of toluene in the gas phase. This study shed light on the methylation mechanisms of methoxy species and their interaction with aromatic compounds, emphasizing the different activation energies and suggesting varied paths for these chemical reactions (Kondo et al., 2015).

Safety And Hazards

Exposure to toluene can cause eye and nose irritation, tiredness, confusion, euphoria, dizziness, headache, dilated pupils, tears, anxiety, muscle fatigue, insomnia, nerve damage, inflammation of the skin, and liver and kidney damage . Long-term exposure may lead to tiredness, slow reaction, difficulty sleeping, numbness in the hands or feet, or female reproductive system damage and pregnancy loss .

properties

IUPAC Name

trideuteriomethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8/c1-7-5-3-2-4-6-7/h2-6H,1H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXFVVABEGXRONW-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60920750
Record name (~2~H_3_)Methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60920750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

95.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Toluene-d3

CAS RN

1124-18-1
Record name Benzene, methyl-d3-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001124181
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (~2~H_3_)Methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60920750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1124-18-1
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Synthesis routes and methods I

Procedure details

It has long been desirable to prepare β-phenylethyl alcohol in a low cost process. This material is a valuable intermediate in the preparation of fragrances and of styrene, a commercial chemical with widely varying uses. In the past, it has been proposed that β-phenylethyl alcohol be prepared from benzyl alcohol. For example, the reaction has been described by Wender, I. et al., J. Am. Chem. Soc. 71 (1949), pages 4160-4161 in the presence of a cobalt catalyst. This early work is summarized by Orchin in Advances in Catalysis, Vol. V (1953), pages 393-414. This author reports that, at 185° C., a 50-60% yield of toluene and a 25-35% yield of β-phenylethanol is obtained. Other workers have experimented with this reaction, particularly Y. B. Kryukov et al., Neftekhimiya, 1970, 10 (1), at page 83. Here, a vapor phase reaction is described over an iron, alumina, vanadium and potassium catalyst at 450° C. and 50 atmospheres pressure. Unfortunately, in this latter reaction extremely low selectivities to the β-phenylethanol were obtained.
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25%
Yield
50%

Synthesis routes and methods II

Procedure details

4-Fluoro-7-hydroxy-indan-1-one is prepared in analogy to the non-fluorinated compound by the process of S. Wagatsuma et al. [Org. Prep. Proced. Int., 5(2), 1973, 65-70] in two steps: 1. esterification of 4-fluorophenol and 3-chloropropionyl chloride by refluxing both components in toluene (yield: 86.1%, b.p: 150° C./30 mm); 2. heating the ester in the presence of AlCl3 (yield: 53.9%, m.p.: 87° C.).
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86.1%

Synthesis routes and methods III

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0.5 mmol
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PCy3
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0.05 mmol
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reagent
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62

Synthesis routes and methods IV

Procedure details

To a slurry of benzyl alcohol of Example 8 (25.0 g, 0.044 moles) in toluene (250 ml), was added methanesulfonic anhydride (10.77 g, 0.062 moles) then cooled to 5° C. Triethylamine (6.93 g, 0.068 moles) was added over 30 minutes and stirred at this temperature for 3 hours. The resultant solution was added to 7M ammonia in methanol solution (316 ml, 2.21 moles) and stirred for 16 hours. Water (250 ml) was added and the organic phase washed with water (250 ml). The aqueous phases were extracted with toluene (125 ml) and the combined organics were dried by azeotropic distillation under reduced pressure to leave the title compound as a clear brown solution in toluene (125 ml) (assumed quantitative yield).
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benzyl alcohol
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25 g
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reactant
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10.77 g
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250 mL
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6.93 g
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resultant solution
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316 mL
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250 mL
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Synthesis routes and methods V

Procedure details

Compound 5 is prepared from 1-bromomethyl-2-trifluoromethyl-benzene and intermediate 5a according to synthesis method 2 in refluxing toluene (33% yield).
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